molecular formula C10H14N2O4 B13642648 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid

4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid

Cat. No.: B13642648
M. Wt: 226.23 g/mol
InChI Key: AIRHZUQSHUQEBX-UHFFFAOYSA-N
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Description

4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid likely involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Typical synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.

    Functional Group Transformations: Introduction of the amino and carboxylic acid groups through various organic reactions.

Industrial Production Methods

Industrial production methods would focus on optimizing yield and purity while minimizing costs. This might involve:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions might include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interference with Biological Pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other bicyclic amino acids or derivatives with similar functional groups. Examples could be:

    Bicyclic Amino Acids: Such as proline derivatives.

    Functionalized Amino Acids: Such as N-methylated amino acids.

Uniqueness

The uniqueness of 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid lies in its specific bicyclic structure and functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid

InChI

InChI=1S/C10H14N2O4/c1-11-7(10(15)16)2-3-12-8(13)5-4-6(5)9(12)14/h5-7,11H,2-4H2,1H3,(H,15,16)

InChI Key

AIRHZUQSHUQEBX-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1C(=O)C2CC2C1=O)C(=O)O

Origin of Product

United States

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